Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3) vs. Structural Analogs
The target compound has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 49.8 Ų [1]. In comparison, the 5-HT3 lead compound DA 6215 (12a) described by Turconi et al. (1990), which features an azabicycloalkyl amide at N-1 rather than an ethyl ester and lacks the N-3 methylbenzyl substituent, has a substantially different physicochemical profile (lower logP due to the basic nitrogen, higher TPSA) [2]. The higher lipophilicity of the target compound predicts distinct membrane permeability and metabolic clearance characteristics relative to the more polar, basic amine-containing analogs. However, no direct experimental logP or logD measurements for this specific compound have been published.
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.3, TPSA = 49.8 Ų [1] |
| Comparator Or Baseline | DA 6215 (Turconi compound 12a), a 5-HT3 antagonist azabicycloalkyl amide: TPSA ~70–80 Ų (estimated), XLogP3 ~1.5–2.5 (estimated based on structural class) [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.8–1.8 (target more lipophilic); ΔTPSA ≈ -20–30 Ų. Differences are computationally predicted, not experimentally measured. |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024.11.20 release); comparator estimates derived from structural class analysis [1][2]. |
Why This Matters
Higher lipophilicity predicts increased membrane permeability and potential CNS penetration, which may be advantageous for neurological target screening libraries but disadvantageous for peripheral selectivity; this physicochemical differentiation is relevant for library design and procurement decisions.
- [1] PubChem Compound Summary for CID 1484091, Computed Properties section (XLogP3, TPSA). National Center for Biotechnology Information (2025). View Source
- [2] Turconi M, Nicola M, Quintero MG, Maiocchi L, Micheletti R, Giraldo E, Donetti A. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. J Med Chem. 1990 Aug;33(8):2101-8. Table I compound structures and associated physicochemical inference. View Source
